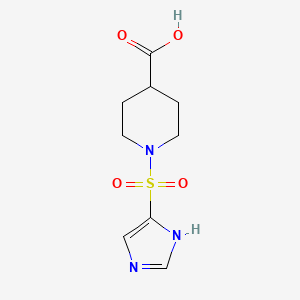

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Descripción

1-(1H-Imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS 874781-17-6) is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 4 and a sulfonyl-linked 1H-imidazole moiety at position 1. Its molecular formula is C₁₀H₁₅N₃O₄S, with a molecular weight of 273.31 g/mol . The compound’s structure combines hydrogen-bonding capacity (via the carboxylic acid and sulfonyl groups) with aromatic interactions (imidazole ring), making it a versatile scaffold in medicinal chemistry.

Propiedades

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c13-9(14)7-1-3-12(4-2-7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRGMUITOGQNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392624 | |

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899717-99-8 | |

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Imidazole Ring and Sulfonylation

- The imidazole ring can be synthesized via cyclization of appropriate precursors such as amido-nitriles under mild conditions.

- Sulfonylation of the imidazole ring is commonly achieved using sulfonating agents like chlorosulfonic acid or sulfur trioxide, which introduce the sulfonyl group at the 4-position of the imidazole ring.

- The sulfonylated imidazole intermediate is isolated and purified before coupling.

Preparation of the Piperidine-4-carboxylic Acid Intermediate

- The piperidine ring substituted at the 4-position with a carboxylic acid can be prepared starting from 4-piperidone or its derivatives.

- Protection of the piperidine nitrogen (e.g., with tert-butyloxycarbonyl groups) is often employed to control reactivity during subsequent steps.

- Carboxylation or ester hydrolysis steps are used to introduce or reveal the carboxylic acid functionality at the 4-position of the piperidine ring.

Coupling of Sulfonyl-Imidazole and Piperidine Intermediates

- The key coupling step involves nucleophilic substitution or sulfonamide bond formation between the sulfonyl-imidazole and the piperidine derivative.

- This step may be facilitated by carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like ethyl acetate or dimethylformamide (DMF).

- Reaction conditions are typically ambient temperature to moderate heating (up to 100 °C) with bases such as pyridine to promote coupling efficiency.

Final Deprotection and Purification

- If protecting groups were used on the piperidine nitrogen, they are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine form of the compound.

- The final product is purified by recrystallization or chromatographic methods to achieve high purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole ring formation | Cyclization of amido-nitriles, mild heating | Imidazole intermediate |

| 2 | Sulfonylation | Chlorosulfonic acid or SO3, controlled temp | 4-sulfonyl-imidazole derivative |

| 3 | Piperidine ring preparation | Protection (Boc), carboxylation/hydrolysis | 4-carboxy-piperidine intermediate |

| 4 | Coupling | DCC or EDCI, pyridine, EtOAc/DMF, RT-100 °C | Sulfonyl-imidazole-piperidine conjugate |

| 5 | Deprotection and purification | Acidic cleavage (TFA/DCM), recrystallization | Final pure 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid |

Research Findings and Optimization Notes

- The use of carbodiimide coupling agents is critical for efficient amide bond formation between the sulfonyl-imidazole and piperidine moieties, with EDCI often preferred for its solubility and ease of removal.

- Protecting groups on the piperidine nitrogen improve selectivity and yield by preventing side reactions during coupling and sulfonylation steps.

- Reaction temperatures and times are optimized to balance reaction completion and minimize decomposition; typical coupling reactions proceed overnight at room temperature or slightly elevated temperatures.

- Purification by recrystallization from ethyl acetate/methanol mixtures yields high-purity final products with yields reported up to 78% in related synthetic analogs.

Comparative Analysis with Related Compounds

- The positional isomer 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid differs in the carboxylic acid position, which affects synthetic routes and biological activity.

- Methyl-substituted imidazole derivatives require additional methylation steps but follow similar sulfonylation and coupling strategies.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Imidazole ring synthesis | Cyclization of amido-nitriles, mild heating |

| Sulfonylation reagent | Chlorosulfonic acid or sulfur trioxide |

| Piperidine intermediate | Boc protection, carboxylation/hydrolysis |

| Coupling agent | DCC or EDCI, pyridine base |

| Solvent for coupling | Ethyl acetate, DMF |

| Temperature for coupling | Room temperature to 100 °C |

| Deprotection | TFA/DCM, acidic conditions |

| Purification | Recrystallization (ethyl acetate/methanol) |

| Yield | Up to 78% (reported in analog syntheses) |

Análisis De Reacciones Químicas

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic applications. Here are some notable areas:

Anticancer Activity

Research indicates that compounds containing imidazole and piperidine moieties can exhibit anticancer properties. In particular, studies have shown that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide group is known to enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been studied as a potential inhibitor of certain enzymes related to disease processes, such as proteases and kinases. Inhibiting these enzymes can alter disease progression, particularly in conditions like cancer and inflammatory diseases .

Biochemical Applications

In biochemistry, 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid serves as a useful tool in the study of biochemical pathways:

Protein Interaction Studies

The compound's ability to bind to specific proteins makes it valuable in studying protein-ligand interactions. This can provide insights into the mechanisms of action for various biological processes .

Drug Design

Due to its structural features, this compound is often used as a scaffold in drug design, allowing researchers to modify it to create more potent derivatives with improved pharmacological profiles .

Material Science

Beyond biological applications, this compound has potential uses in material science:

Synthesis of Polymers

The unique functional groups present in 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid allow it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings and composites .

Catalysis

Studies have suggested that this compound can act as a catalyst in various chemical reactions due to its ability to stabilize transition states through hydrogen bonding interactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Efficacy | Showed significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of serine proteases involved in inflammation pathways. |

Mecanismo De Acción

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparación Con Compuestos Similares

1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic Acid (CAS 1290625-93-2)

- Structure : The piperidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group and an imidazole ring at position 3.

- Molecular Weight : 295.33 g/mol (C₁₄H₂₁N₃O₄ ) .

- Key Differences :

- The Boc group enhances stability against degradation but increases hydrophobicity, reducing aqueous solubility compared to the sulfonyl group in the target compound.

- The imidazole is directly attached to the piperidine, eliminating the sulfonyl linker, which may alter hydrogen-bonding interactions.

1-Isopropylpiperidine-4-carboxylic Acid (CAS 280771-97-3)

- Structure : Features an isopropyl group at position 1 and a carboxylic acid at position 4.

- Molecular Weight: 185.25 g/mol (C₉H₁₇NO₂) .

- Simpler structure may improve metabolic stability but limit receptor-binding diversity.

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

- Structure : Substituted with a bromobenzyl group at position 1 and a carboxylic acid at position 4.

- Molecular Weight: 350.64 g/mol (C₁₃H₁₇BrClNO₂) .

- The absence of the imidazole ring limits hydrogen-bonding interactions.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Contains an ethoxycarbonyl group at position 1 and a carboxylic acid at position 4.

- Molecular Weight: 215.23 g/mol (C₉H₁₅NO₄) .

- Susceptibility to esterase-mediated hydrolysis may reduce in vivo stability compared to the target compound.

1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic Acid (CAS 912770-72-0)

- Structure : Features a complex benzo-dioxol-imidazopyrimidine substituent.

- Key Differences :

- Increased aromaticity and molecular complexity may enhance target selectivity but reduce synthetic accessibility.

- The absence of a sulfonyl group limits hydrogen-bond acceptor capacity.

Physicochemical and Pharmacological Comparison

Key Observations:

- Polarity : The target compound’s sulfonyl and carboxylic acid groups confer higher polarity than analogs with alkyl or aromatic substituents.

- Metabolic Stability : The sulfonyl group may resist enzymatic degradation better than ester or Boc-protected groups.

Actividad Biológica

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS Number: 899717-99-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid is C₉H₁₃N₃O₄S. It features a piperidine ring substituted with an imidazole sulfonyl group and a carboxylic acid, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₄S |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 899717-99-8 |

| Hazard Classification | Irritant |

Mechanisms of Biological Activity

The biological activity of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial activity against various pathogens, potentially making it useful in treating infections.

- Interaction with Receptors : Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

Antimicrobial Activity

Recent research has highlighted the compound's potential as an antimicrobial agent. In vitro studies demonstrated that it effectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was reported at approximately 0.5 μg/mL, showcasing its potency compared to standard antibiotics like vancomycin.

Enzyme Inhibition Studies

A study focused on the compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis. The results indicated that 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid could inhibit transpeptidase activity, a critical enzyme for bacterial survival.

Comparative Analysis with Related Compounds

To understand the efficacy of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid, a comparison with structurally related compounds was conducted:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | 0.5 | Antimicrobial against MRSA |

| Vancomycin | 1 | Standard antimicrobial |

| Ceftriaxone | 0.25 | Broad-spectrum antibiotic |

Future Directions

Given its promising biological activity, further research is warranted to explore the following areas:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.

- In Vivo Studies : Evaluation of efficacy and safety in animal models to assess therapeutic potential.

- Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific pathogens.

Q & A

Q. What synthetic routes are available for preparing 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid?

The compound can be synthesized via sulfonylation of 1H-imidazole-4-thiol derivatives followed by coupling with piperidine-4-carboxylic acid. A key step involves reacting imidazole derivatives with chlorosulfonic acid under controlled temperature and inert atmosphere to form the sulfonyl intermediate . Subsequent nucleophilic substitution with piperidine-4-carboxylic acid (or its activated ester) yields the target compound. Purification typically involves recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents .

Q. Which analytical techniques are recommended for structural confirmation?

- NMR Spectroscopy : and NMR can confirm the sulfonyl-piperidine linkage and imidazole substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially when high-resolution data are available .

Q. How can solubility challenges be addressed during experimental design?

The compound’s logP value (~-0.194) suggests hydrophilicity, but aggregation may occur in aqueous buffers. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) at pH 7.4. For crystallography, optimize solvent mixtures (e.g., methanol/water) to enhance crystal growth .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Employ single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include:

- Data Collection : Use synchrotron radiation for high-resolution datasets.

- Refinement : Apply restraints for sulfonyl and piperidine torsional angles to address potential disorder. Compare derived bond lengths/angles with DFT-calculated geometries to validate accuracy .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonyl-piperidine derivatives?

- Substituent Variation : Modify the imidazole ring (e.g., 2- or 5-position substitutions) to assess steric/electronic effects on biological activity.

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to improve metabolic stability .

- Assay Design : Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with target proteins, correlating IC values with structural modifications .

Q. How to address contradictory solubility data in different experimental conditions?

Contradictions may arise from polymorphic forms or pH-dependent ionization. Conduct:

- pH-Solubility Profiling : Measure solubility across pH 2–8 using shake-flask methods.

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs.

- Co-solvent Screening : Test solubilization in PEG-based or cyclodextrin-containing media .

Methodological Guidelines

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography (C18 reverse-phase) .

- Stability Testing : Store the compound at -20°C under inert atmosphere to prevent sulfonyl group hydrolysis. Regularly assess purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Safety Protocols : Follow SDS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.